molecular formula C17H18O2 B14468102 Methanone, (4-methylphenyl)(4-propoxyphenyl)- CAS No. 65580-98-5

Methanone, (4-methylphenyl)(4-propoxyphenyl)-

Cat. No.: B14468102
CAS No.: 65580-98-5
M. Wt: 254.32 g/mol
InChI Key: CVBSSEXRLYNVTL-UHFFFAOYSA-N
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Description

Methanone, (4-methylphenyl)(4-propoxyphenyl)- is an organic compound with the molecular formula C17H18O2. It is a derivative of benzophenone, characterized by the presence of a methyl group on one phenyl ring and a propoxy group on the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methylphenyl)(4-propoxyphenyl)- typically involves the reaction of 4-methylbenzoyl chloride with 4-propoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity Methanone, (4-methylphenyl)(4-propoxyphenyl)- .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(4-propoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methylphenyl)(4-propoxyphenyl)- is unique due to the presence of both a methyl and a propoxy group on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

65580-98-5

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(4-methylphenyl)-(4-propoxyphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-3-12-19-16-10-8-15(9-11-16)17(18)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3

InChI Key

CVBSSEXRLYNVTL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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